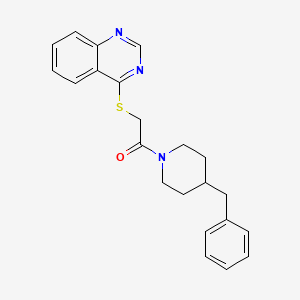

1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-quinazolin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3OS/c26-21(15-27-22-19-8-4-5-9-20(19)23-16-24-22)25-12-10-18(11-13-25)14-17-6-2-1-3-7-17/h1-9,16,18H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHWIXSBGYZPBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NC=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one is part of a broader class of piperidine and quinazoline derivatives, which have gained attention due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one features a piperidine ring substituted with a benzyl group and a quinazoline moiety linked through a sulfur atom. This unique structure contributes to its biological activity.

Molecular Formula

- C: 19

- H: 22

- N: 2

- S: 1

Molecular Weight

- Approximate: 306.45 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar quinazoline derivatives. For instance, N-methyl-quinazolin-4-amines demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values as low as 0.029 μM. These compounds were shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis, suggesting that derivatives like 1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one may exhibit similar properties .

Sigma Receptor Affinity

Research on related compounds has indicated a strong affinity for sigma receptors, particularly sigma1 and sigma2. For example, derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide exhibited high selectivity for sigma1 receptors (Ki values around 3.90 nM), which are implicated in various neurological processes . This suggests that our compound may also interact with these receptors, potentially contributing to its pharmacological effects.

The mechanisms through which quinazoline derivatives exert their biological effects include:

- Inhibition of Tumor Growth: Similar compounds have been shown to inhibit tumor growth in xenograft models without significant toxicity .

- Cell Cycle Arrest and Apoptosis Induction: The ability to induce apoptosis and arrest the cell cycle is critical for anticancer agents.

Study on Quinazoline Derivatives

A study evaluated several quinazoline derivatives for their cytotoxic effects against human cancer cell lines (A549, HCT116, HepG2). The results indicated that modifications at the C2 position of the quinazoline ring influenced cytotoxic activity significantly. The findings suggest that structural optimization could enhance the efficacy of compounds like 1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one .

Pharmacological Screening

In another study focusing on N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, it was found that these compounds exhibited potent antiproliferative activity across multiple cancer types. The best-performing compound showed an IC50 value of 0.029 μM against HepG2 cells, indicating strong potential for further development .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action | Receptor Affinity |

|---|---|---|---|

| Compound A | 0.029 | Apoptosis induction | Sigma1 receptor |

| Compound B | 0.147 | Cell cycle arrest | Sigma2 receptor |

| Compound C | >10 | No significant effect | None |

Scientific Research Applications

While comprehensive data tables and case studies for "1-(4-Benzylpiperidin-1-yl)-2-(quinazolin-4-ylsulfanyl)ethan-1-one" are not available in the provided search results, the search results offer some information regarding similar compounds and their applications.

Piperidine and Quinazoline Derivatives

- General Applications: Piperidine and quinazoline derivatives are highlighted for their diverse biological activities and potential as therapeutic agents in various disease fields .

- 4(3H)-Quinazolinone: The 4(3H)-quinazolinone scaffold is a bicyclic heterocycle that has been widely explored in drug discovery due to its versatile pharmacological properties . Quinazolinone derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

- Antiviral Activity: Quinazolinones have been prepared as HIV-1 inhibitors, and 1-benzylquinazolin-4-one derivatives have been found to inhibit the hepatitis C virus .

- Antimicrobial Activity: 4(3H)-quinazolinone derivatives have shown activity against Candida albicans and Candida glabrata . Some 2-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)-N-(4-oxoquinazolin-3(4H)-yl)acetamides have demonstrated antimicrobial activity against pathogenic bacteria and fungi .

Specific Compounds and Structural Similarities

- 1-(4-Benzylpiperidin-1-yl)-2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)ethanone: This compound shares structural similarities with the target compound, as it also contains a benzylpiperidine moiety . However, the search results do not specify the applications of this compound .

- (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds: These compounds have potential therapeutic applications, including the treatment of metabolic syndrome, type 2 diabetes, obesity, and CNS disorders such as mild cognitive impairment and Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to three classes of analogs based on the provided evidence:

Piperidine/Piperazine Derivatives

- 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (): Synthesized via diazo transfer reactions, this compound shares the ethanone-piperidine backbone. No bioactivity data are reported .

- (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (): This analog replaces ethanone with a ketone-linked indole group. The benzylpiperazine moiety is common in CNS-targeting drugs, suggesting possible neuropharmacological applications .

Heteroarylthio-Ethanone Derivatives

- 1-(4-Hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-one (): These compounds exhibit nanomolar-range enzyme inhibitory activity (e.g., acetylcholinesterase inhibition, Ki = 22–24 nM). The thioether linkage is critical for binding to enzyme active sites .

- Benzimidazole-Oxadiazole Derivatives () : Compounds like 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one show anti-inflammatory activity (63% inhibition vs. 69% for diclofenac). The thioether and heterocyclic groups enhance solubility and target engagement .

Sulfur-Containing Ethanone Derivatives

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one () : This derivative features a sulfoxide group, contributing to a melting point of 137–138°C. Such polar groups may improve crystallinity and stability in drug formulations .

Comparative Data Table

Research Findings and Implications

- Synthetic Routes: The target compound may be synthesized via methods analogous to (general procedure C at 40°C) or (diazo transfer), given the shared ethanone-piperidine framework .

- Bioactivity Predictions: The quinazoline-thioether group likely confers enzyme inhibitory properties, as seen in and .

- Physicochemical Properties : Sulfur-containing analogs (e.g., ) exhibit higher melting points, implying that the target compound may have favorable stability for pharmaceutical development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.